Comparative Antibacterial Potency Against S. aureus and MRSA
High-strength differential evidence is currently limited for this specific compound. However, as a member of the novel bacterial topoisomerase inhibitor (NBTI) class, it is expected to show potent activity against Gram-positive bacteria including MRSA [1][2]. The related NBTI compound VP-4604, which shares a similar aminopiperidine scaffold but with a different right-hand side, exhibits an MIC of 4-8 µg/mL against S. aureus (ATCC 43300) [2]. No direct head-to-head comparison data is available for 2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine against this or other analogs.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | No quantitative MIC data available in the retrieved sources. |
| Comparator Or Baseline | Class-level comparator: NBTI VP-4604 (structurally related aminopiperidine) shows MIC of 4-8 µg/mL against S. aureus ATCC 43300 |
| Quantified Difference | Data not available for direct comparison. |
| Conditions | In vitro antibacterial susceptibility testing (referenced from VP-4604 data). |
Why This Matters
The potent anti-MRSA activity of structurally related NBTIs suggests a strong potential for our target compound, but direct differentiation cannot be quantified without specific experimental data.
- [1] Anderluh M, Hrast Rambaher M, Kolarič A, Minovski N. Antibacterials based on monocyclic fragments coupled to aminopiperidine naphthyridine scaffold. Patent WO 2020169593 A1. 2020. View Source
- [2] InvivoChem. VP-4604 Product Page. URL: https://www.invivochem.cn/vp-4604.html. View Source
